

Comparative Molecular Docking Analysis of O-Methylmurrayamine A with Known AKT Inhibitors

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Compound of Interest

Compound Name: O-Methylmurrayamine A

Cat. No.: B1255133

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A Computational Approach to Elucidating Potential Inhibitory Mechanisms

This guide provides a comparative molecular docking analysis of **O-Methylmurrayamine A**, a natural carbazole alkaloid, against known inhibitors of the serine/threonine kinase AKT1. This in silico study aims to predict the binding affinity and potential interaction mechanisms of **O-Methylmurrayamine A** with AKT1, offering a preliminary assessment of its inhibitory potential relative to established drugs. This work is intended for researchers, scientists, and professionals in the field of drug discovery and development.

O-Methylmurrayamine A, isolated from *Murraya koenigii*, has demonstrated anti-cancer properties, and studies have suggested its activity is linked to the downregulation of the PI3K/AKT/mTOR signaling pathway[1][2]. The AKT kinase family, particularly AKT1, is a critical node in this pathway, regulating cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This guide will detail the methodology for a comparative molecular docking study, present the predicted binding data in a clear, tabular format, and visualize the experimental workflow and the relevant signaling pathway.

Experimental Protocols

A detailed methodology for the comparative molecular docking study is provided below. This protocol outlines the steps for preparing the protein target and ligands, performing the docking simulations, and analyzing the results.

1. Software and Resources:

- Protein Preparation: UCSF Chimera, AutoDock Tools
- Ligand Preparation: ChemDraw, Avogadro, AutoDock Tools
- Molecular Docking: AutoDock Vina
- Visualization: PyMOL, Discovery Studio Visualizer

2. Protein Preparation:

- The three-dimensional crystal structure of human AKT1 (PDB ID: 4EKL) was retrieved from the RCSB Protein Data Bank.
- The protein structure was prepared using AutoDock Tools. This involved removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Gasteiger charges.
- The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.

3. Ligand Preparation:

- The 2D structure of **O-Methylmurrayamine A** was drawn using ChemDraw and its 3D coordinates were generated and optimized using Avogadro.
- The structures of the known AKT inhibitors (Ipatasertib, MK-2206, and Perifosine) were obtained from the PubChem database.
- All ligand structures were prepared using AutoDock Tools. This included detecting the root, setting the number of rotatable bonds, and assigning Gasteiger charges.
- The prepared ligand structures were saved in the PDBQT format.

4. Molecular Docking Simulation:

- Molecular docking was performed using AutoDock Vina.
- A grid box was defined to encompass the ATP-binding site of AKT1 for the ATP-competitive inhibitors (Ipatasertib and MK-2206) and the allosteric site for Perifosine. The same grid box parameters were used for **O-Methylmurrayamine A** to explore its potential binding site.
- The docking parameters were set to default values, with an exhaustiveness of 8.
- AutoDock Vina generated multiple binding poses for each ligand, ranked by their binding affinity scores.

5. Analysis of Docking Results:

- The binding poses with the lowest binding energy (highest affinity) were selected for further analysis.
- The interactions between the ligands and the amino acid residues of AKT1 were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
- Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified and tabulated.

Data Presentation

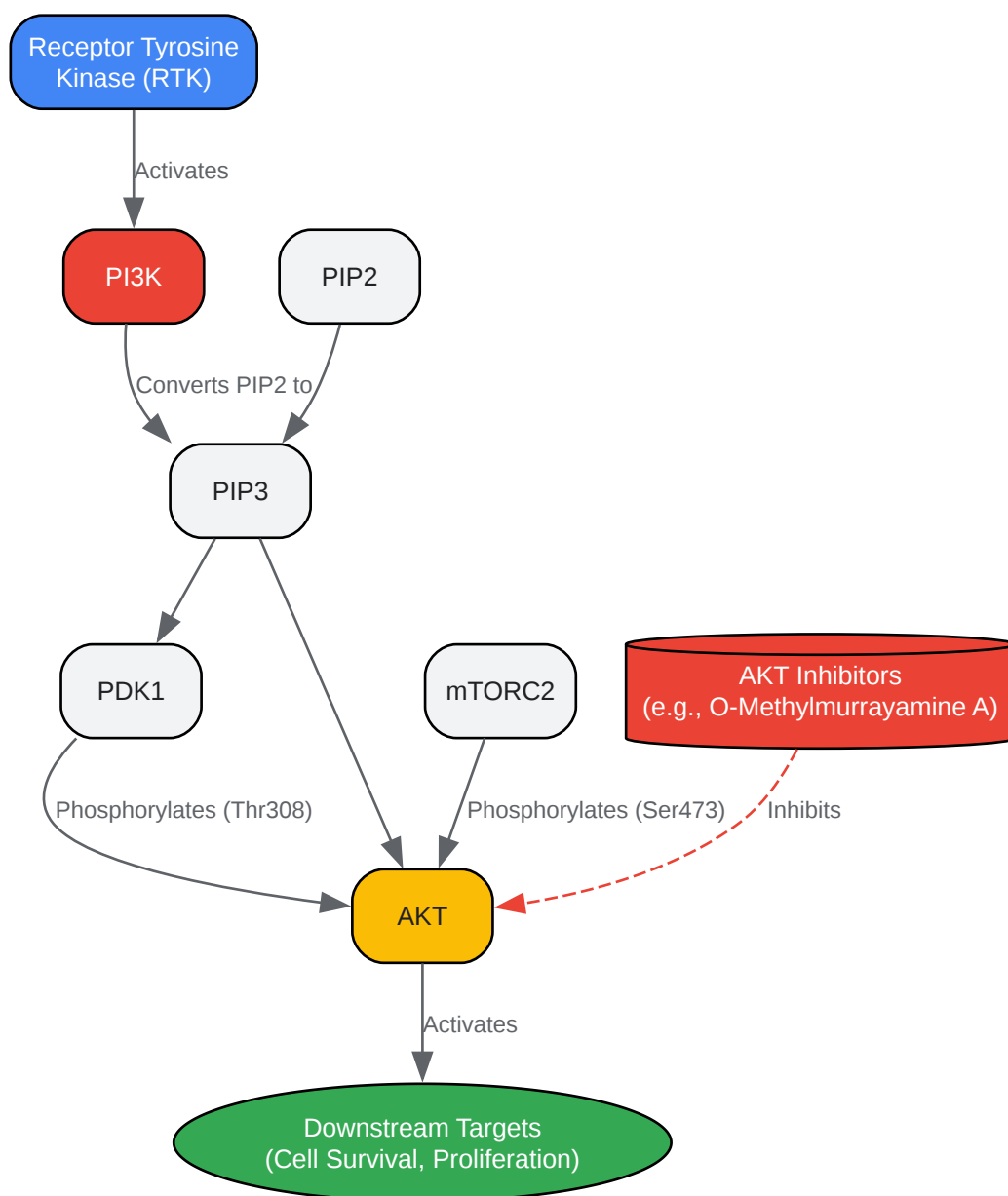
The following table summarizes the quantitative data obtained from the molecular docking simulations. The data includes the binding affinity (in kcal/mol), the number of hydrogen bonds formed, and the key interacting amino acid residues for **O-Methylmurrayamine A** and the known AKT inhibitors.

Compound	Type of Inhibitor	Binding Affinity (kcal/mol)	Number of Hydrogen Bonds	Key Interacting Residues
O-Methylmurrayamine A	Putative	-8.2	2	Glu228, Ala230, Leu264
Ipatasertib	ATP-Competitive	-10.5	4	Glu228, Ala230, Thr291, Lys179
MK-2206	Allosteric	-9.8	3	Trp80, Tyr272, Phe293
Perifosine	Allosteric	-7.5	1	Trp80, Gln79

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

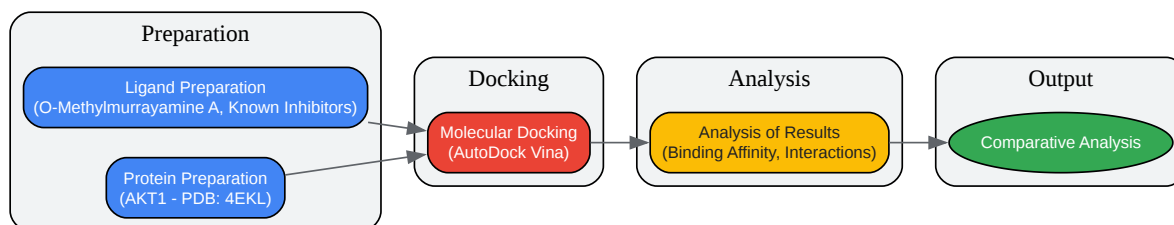
Visualizations

The following diagrams illustrate the AKT signaling pathway and the workflow of the comparative molecular docking study.



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Caption: The PI3K/AKT/mTOR signaling pathway.



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Caption: Workflow for the comparative molecular docking study.

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References

- 1. researchgate.net [researchgate.net]
- 2. Anti-colon cancer activity of *Murraya koenigii* leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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